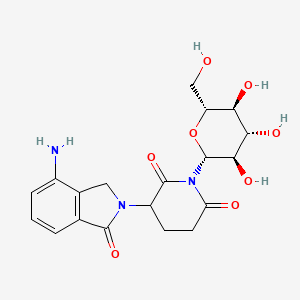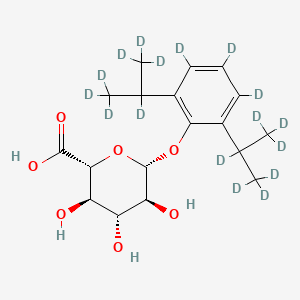
Propofol-d17 beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propofol-d17 beta-D-Glucuronide: is a deuterium-labeled derivative of Propofol beta-D-Glucuronide. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification in various analytical and pharmacokinetic studies .
準備方法
Synthetic Routes and Reaction Conditions: Propofol-d17 beta-D-Glucuronide is synthesized by incorporating deuterium into Propofol beta-D-Glucuronide. The process involves the glucuronidation of deuterated propofol using uridine diphosphate glucuronosyltransferases (UGTs). The reaction conditions typically include the use of deuterated solvents and controlled temperature settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated propofol and advanced purification techniques to achieve the desired product quality. The production is carried out under strict regulatory guidelines to ensure consistency and safety .
化学反応の分析
Types of Reactions: Propofol-d17 beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated propofol.
Substitution: Substitution reactions can occur at the glucuronide moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed:
Oxidation: Deuterated metabolites of propofol.
Reduction: Deuterated propofol.
Substitution: Modified glucuronide derivatives
科学的研究の応用
Chemistry: Propofol-d17 beta-D-Glucuronide is used as a tracer in chemical reactions to study the metabolic pathways and reaction mechanisms of propofol. It helps in understanding the pharmacokinetics and dynamics of propofol in various biological systems .
Biology: In biological research, the compound is used to study the metabolism and excretion of propofol in living organisms. It aids in the identification of metabolic pathways and the role of UGTs in drug metabolism .
Medicine: The compound is used in pharmacological studies to investigate the effects of propofol and its metabolites on different physiological systems. It helps in understanding the drug’s safety, efficacy, and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new anesthetic drugs. It serves as a reference standard in quality control and regulatory compliance .
作用機序
Propofol-d17 beta-D-Glucuronide exerts its effects through the modulation of gamma-aminobutyric acid (GABA) receptors. The compound enhances the inhibitory function of GABA by binding to GABA-A receptors, leading to sedation and anesthesia. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body .
類似化合物との比較
Propofol beta-D-Glucuronide: The non-deuterated version of the compound.
Propofol: The parent compound used as an anesthetic.
2,6-Bis(1-methylethyl)phenyl-d17 beta-D-Glucopyranosiduronic Acid: Another deuterated derivative .
Uniqueness: Propofol-d17 beta-D-Glucuronide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .
特性
分子式 |
C18H26O7 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m1/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |
InChIキー |
JZSJIASBMOIIKI-SJJXVSGXSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


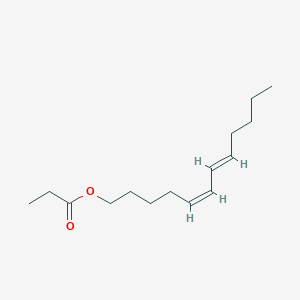
![N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
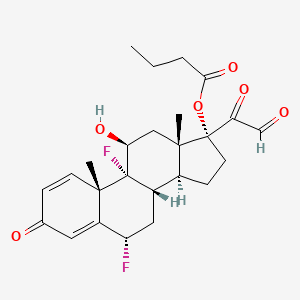

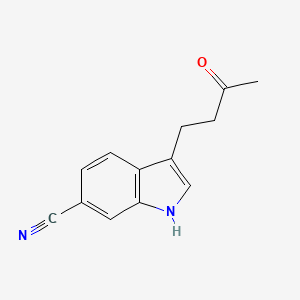
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)

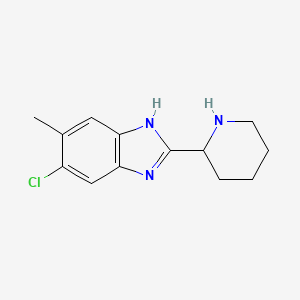
![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
